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Compound of Interest

Compound Name: LUF5834

Cat. No.: B608679 Get Quote

LUF5834 Technical Support Center
Disclaimer: For research use only. Not for use in diagnostic procedures.

This technical support center provides guidance for researchers and drug development

professionals working with LUF5834. The following information is based on publicly available

scientific literature.

Frequently Asked Questions (FAQs)
Q1: What is LUF5834 and what is its primary mechanism of action?

A1: LUF5834 is a non-ribose, potent partial agonist for the adenosine A2A and A2B receptors.

[1] It also exhibits high affinity for the adenosine A1 receptor, for which it also acts as a partial

agonist.[2] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-

ylmethyl)thio]-3,5-pyridinecarbonitrile.[1] Unlike traditional adenosine receptor agonists,

LUF5834 does not possess a ribose moiety, which is a classic feature of endogenous

adenosine.[2][3]

Q2: Are there any known off-target effects of LUF5834?

A2: Based on available scientific literature, there is currently no specific information detailing

off-target effects of LUF5834. Existing research focuses on its characterization as a partial

agonist at adenosine A1, A2A, and A2B receptors.

Q3: What is the receptor selectivity profile of LUF5834?
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A3: LUF5834 displays selectivity for the adenosine A1 and A2A receptors over the A3 receptor.

[1] Quantitative data for its binding affinities (Ki) and functional potencies (EC50) are

summarized in the data table below.

Q4: How does the partial agonism of LUF5834 affect experimental outcomes?

A4: As a partial agonist, LUF5834 does not produce a maximal response compared to a full

agonist, even at saturating concentrations. In the presence of a full agonist, LUF5834 can act

as a competitive antagonist. This dual activity is important to consider when designing and

interpreting experiments.

Q5: Can [3H]LUF5834 be used as a radioligand for all adenosine receptor subtypes?

A5: [3H]LUF5834 has been successfully characterized as a high-affinity radioligand for the

human adenosine A1 receptor.[2] Due to its partial agonist nature, it can label both G protein-

coupled and uncoupled states of the A1 receptor.[2] However, it has been reported to be a

suitable radioligand for the A1 receptor, but not for the A2A or A3 receptors.[4]
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Issue Possible Cause Suggested Solution

Lower than expected maximal

response in a functional assay

(e.g., cAMP accumulation).

LUF5834 is a partial agonist

and will not elicit the same

maximal response as a full

agonist (e.g., NECA or

CGS21680).

- Use a full agonist as a

positive control to establish the

maximal system response.-

Titrate LUF5834 to determine

its Emax relative to the full

agonist.

Inconsistent results in

radioligand binding assays

with [3H]LUF5834.

The binding of [3H]LUF5834 to

the A1 receptor can be

influenced by the presence of

GTP, which uncouples the

receptor from G proteins.[2]

- Perform binding assays in the

presence and absence of a

non-hydrolyzable GTP analog

(e.g., GppNHp or GTPγS) to

assess the G protein-coupled

state.- Ensure consistent buffer

conditions, particularly with

respect to divalent cations and

GTP.

LUF5834 appears to

antagonize the effect of

another agonist.

This is an expected behavior

of a partial agonist when co-

incubated with a full agonist.

LUF5834 will compete for the

same binding site.

- To characterize this, perform

a dose-response curve of the

full agonist in the presence of

a fixed concentration of

LUF5834. This will reveal a

rightward shift in the full

agonist's potency.

Difficulty dissolving LUF5834.
LUF5834 has specific solubility

properties.

LUF5834 is soluble in DMSO

up to 100 mM.[1] Prepare a

concentrated stock solution in

DMSO and then dilute it in

aqueous buffer for your

experiment. Be mindful of the

final DMSO concentration in

your assay, as high

concentrations can affect cell

viability and enzyme activity.
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Data Presentation
Table 1: Pharmacological Profile of LUF5834 at Human Adenosine Receptors

Receptor
Subtype

Ki (nM) EC50 (nM) Efficacy Reference

A1 2.6 - Partial Agonist [1]

A2A 2.6 12 Partial Agonist [1]

A2B - 12 Partial Agonist [1]

A3 538 - - [1]

Ki (inhibition constant) is a measure of binding affinity. EC50 (half maximal effective

concentration) is a measure of functional potency. A lower value indicates higher

affinity/potency.

Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for Adenosine A1 Receptor

This protocol is adapted from the characterization of [3H]LUF5834.[2]

Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine

A1 receptor using [3H]LUF5834 as the radioligand.

Materials:

HEK293 cells stably expressing the human adenosine A1 receptor.

Cell culture reagents.

Binding buffer: 50 mM Tris-HCl, pH 7.4.

[3H]LUF5834.

Unlabeled test compounds.
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Non-specific binding control: A high concentration of a known A1 receptor antagonist (e.g.,

DPCPX).

96-well microplates.

Glass fiber filters (e.g., GF/C).

Cell harvester.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Procedure:

Membrane Preparation:

Culture HEK293-hA1R cells to confluency.

Harvest cells and homogenize in ice-cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet with fresh buffer and centrifuge again.

Resuspend the final membrane pellet in binding buffer and determine the protein

concentration (e.g., using a BCA assay).

Assay Setup:

In a 96-well plate, add the following to each well in triplicate:

Membrane suspension (typically 20-50 µg of protein).

[3H]LUF5834 at a concentration near its Kd.

A range of concentrations of the unlabeled test compound.

For total binding wells, add binding buffer instead of the test compound.
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For non-specific binding wells, add a saturating concentration of the non-specific

binding control.

Bring the final volume of each well to 250 µL with binding buffer.

Incubation:

Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding

equilibrium.

Filtration and Washing:

Rapidly terminate the binding reaction by filtering the contents of each well through glass

fiber filters using a cell harvester.

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

Radioactivity Measurement:

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the log concentration of the test compound.

Fit the data to a one-site competition binding model using non-linear regression analysis to

determine the IC50 (the concentration of the test compound that inhibits 50% of the

specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of [3H]LUF5834 and Kd is its dissociation constant.
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Caption: Mechanism of LUF5834 as a partial agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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